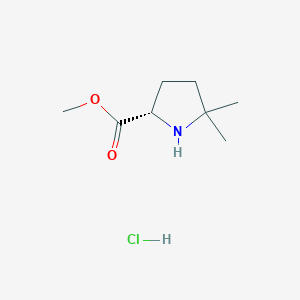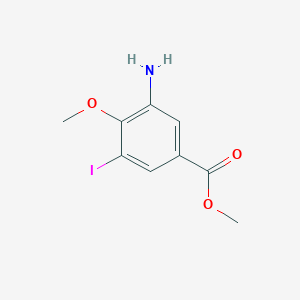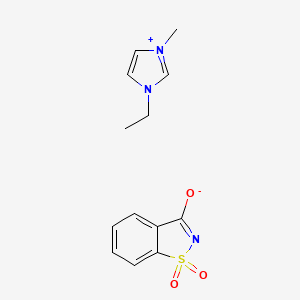
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium is a compound that combines the properties of two distinct chemical entities: 1,1-dioxo-1,2-benzothiazol-3-olate and 1-ethyl-3-methylimidazol-3-ium The former is a benzothiazole derivative, while the latter is an imidazolium-based ionic liquid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of benzothiazole derivatives under controlled conditions. Common reagents used in this process include oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
For the preparation of 1-ethyl-3-methylimidazol-3-ium, the synthesis involves the alkylation of imidazole with ethyl halides under basic conditions. The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1-dioxo-1,2-benzothiazol-3-olate involves large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. Similarly, the production of 1-ethyl-3-methylimidazol-3-ium on an industrial scale involves the use of high-throughput reactors and automated systems to control reaction parameters and optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
1-ethyl-3-methylimidazol-3-ium, being an ionic liquid, participates in:
Solvation: Acts as a solvent for various chemical reactions due to its ionic nature.
Catalysis: Can catalyze organic reactions such as alkylation and polymerization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Benzothiazole derivatives.
Substitution: Functionalized benzothiazole compounds.
Aplicaciones Científicas De Investigación
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to solubilize various compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-olate involves its ability to interact with biological molecules through oxidation-reduction reactions. It can target specific enzymes and proteins, leading to alterations in cellular processes. The imidazolium component enhances its solubility and facilitates its transport across biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazolin-3-One: Another benzothiazole derivative with antimicrobial properties.
1,3-Diazole: A heterocyclic compound with broad chemical and biological applications.
Benzyl-dimethyl-tetradecylazanium; 1,1-dioxo-1,2-benzothiazol-3-olate: A similar compound with different alkyl groups.
Uniqueness
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium is unique due to its combination of benzothiazole and imidazolium properties, offering both oxidative and ionic liquid characteristics. This dual functionality makes it versatile for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H15N3O3S |
|---|---|
Peso molecular |
293.34 g/mol |
Nombre IUPAC |
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C7H5NO3S.C6H11N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-3-8-5-4-7(2)6-8/h1-4H,(H,8,9);4-6H,3H2,1-2H3/q;+1/p-1 |
Clave InChI |
PVVOZAQZLZRNKE-UHFFFAOYSA-M |
SMILES canónico |
CCN1C=C[N+](=C1)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)

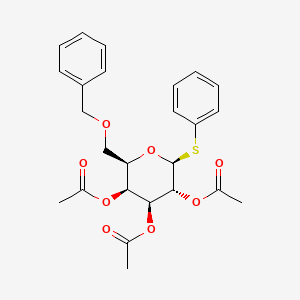
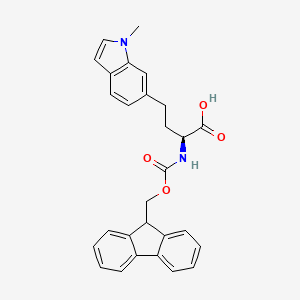
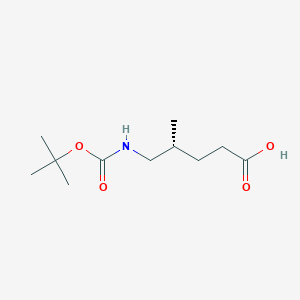
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
